N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the thiazolo[3,2-a]pyrimidine class of compounds and has been the subject of extensive research in recent years.
Scientific Research Applications
Antimicrobial Activities
N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have shown significant potential in antimicrobial activities. Studies have indicated that various compounds within this chemical class can inhibit the growth of both bacterial and fungal strains. For instance, the synthesis of N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide led to compounds that exhibited substantial antimicrobial activities, surpassing the effectiveness of standard drugs in some cases (Akbari et al., 2008); (Gein et al., 2015).
Synthesis of Novel Compounds
The compound and its derivatives are pivotal in the synthesis of new chemical entities with potential biological applications. These synthesized compounds have been structurally confirmed and evaluated for various biological activities, such as antimicrobial and anti-inflammatory properties. Notable examples include the synthesis of different thiazolo[3,2-a]pyrimidine derivatives, showcasing the versatility of this compound in creating a wide range of biologically active substances (Peterlin-Mašič et al., 2000); (Abu‐Hashem et al., 2020).
Anti-inflammatory and Analgesic Properties
Research has shown that certain derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic applications of these derivatives in managing pain and inflammation (Alam et al., 2010).
Diverse Chemical Reactions and Syntheses
The versatility of N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in chemical syntheses is notable. It serves as a key intermediate in various chemical reactions, leading to the formation of multiple heterocyclic systems with diverse properties and potential applications (Kappe & Roschger, 1989); (Haiza et al., 2000).
Supramolecular Aggregation Insights
Studies have also focused on understanding the supramolecular aggregation and conformational features of thiazolo[3, 2-a]pyrimidines. This research provides insights into the structural modifications that lead to changes in their aggregation and may have implications in designing compounds with specific properties (Nagarajaiah & Begum, 2014).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-9(15)10(5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLYHVVOYNUWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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